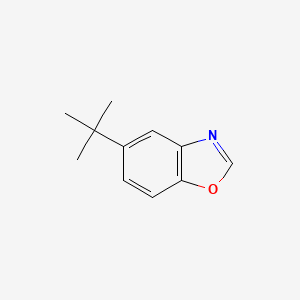

5-(tert-Butyl)benzoxazole

Description

Significance of Benzoxazole (B165842) Scaffolds in Advanced Chemical Research

Benzoxazole derivatives are fundamental building blocks in the development of novel compounds with a broad spectrum of applications. researchgate.net Their utility spans medicinal chemistry, materials science, and agrochemicals. rsc.orgresearchgate.netmdpi.com In medicinal chemistry, the benzoxazole moiety is a key component in compounds exhibiting antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. najah.eduresearchgate.netd-nb.info The planar nature of the benzoxazole scaffold facilitates π-π stacking and other noncovalent interactions with biomacromolecules, enhancing their biological activity. najah.edu In materials science, benzoxazole derivatives are utilized for their fluorescent properties, finding applications in optical brighteners and organic light-emitting diodes (OLEDs). smolecule.comfishersci.atsigmaaldrich.com

Role of tert-Butyl Substitution in Benzoxazole Derivatives

The incorporation of a tert-butyl group onto the benzoxazole scaffold, as seen in 5-(tert-Butyl)benzoxazole, significantly influences the molecule's physicochemical properties. The tert-butyl group is a bulky, hydrophobic substituent that can enhance the lipophilicity of the compound. researchgate.net This increased lipophilicity can improve a molecule's ability to permeate cell membranes, a crucial factor for the biological activity of many drugs. Furthermore, the steric bulk of the tert-butyl group can influence the molecule's conformation and its interaction with biological targets, potentially leading to increased selectivity. It can also improve the solubility of the compound in organic solvents and enhance its stability. smolecule.com

Overview of Research Trajectories for this compound Systems

Research involving this compound and its derivatives has followed several key trajectories. A primary focus has been on the synthesis of novel derivatives and the exploration of their potential as therapeutic agents. This includes the development of compounds with antimicrobial, anticancer, and anti-inflammatory activities. Another significant area of research is in materials science, where the fluorescent properties of this compound-containing molecules are being harnessed for applications such as optical brighteners and fluorescent probes. smolecule.comfishersci.atsigmaaldrich.com For instance, 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBT), a derivative of this compound, is a well-known fluorescent brightener. smolecule.comfishersci.atsigmaaldrich.com Synthetic methodologies are also a continuing area of investigation, with researchers seeking more efficient and environmentally friendly ways to produce these valuable compounds. mdpi.comnih.gov

Interactive Data Table: Properties of this compound and a Key Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |

| This compound | 908011-92-7 | C₁₁H₁₃NO | 175.23 | Intermediate in synthesis |

| 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBT) | 7128-64-5 | C₂₆H₂₆N₂O₂S | 430.56 | Optical brightener, Fluorescent probe |

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)8-4-5-10-9(6-8)12-7-13-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJGWNPVKBVVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Tert Butyl Benzoxazole and Its Derivatives

General Strategies for Benzoxazole (B165842) Nucleus Construction

The synthesis of the benzoxazole ring system is a well-established area of organic chemistry, with several reliable methods available. These strategies primarily involve the formation of the oxazole (B20620) ring fused to a benzene (B151609) ring, typically starting from an ortho-substituted aminophenol.

Condensation Reactions with 2-Aminophenol (B121084) Derivatives

The most traditional and widely employed method for synthesizing benzoxazoles is the condensation of 2-aminophenols with various carbonyl-containing compounds. rsc.orgrsc.org This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzoxazole ring.

Commonly used carbonyl partners include:

Carboxylic acids and their derivatives (acyl chlorides, esters): This is a classic method, often requiring dehydrating agents or high temperatures. nih.gov

Aldehydes: Condensation with aldehydes followed by oxidative cyclization is a frequent strategy. rsc.orgnih.gov Various catalysts, including ionic liquids and nanomaterials, have been developed to improve yields and reaction conditions. rsc.org

Ketones, β-diketones, and alkynes: These substrates also react with 2-aminophenols to form the benzoxazole core under appropriate conditions. nih.govmdpi.com

The general mechanism involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration or aromatization to yield the benzoxazole product. The choice of catalyst and reaction conditions can be tailored to the specific substrates being used. rsc.org

Oxidative Cyclization Protocols

Oxidative cyclization offers an alternative route to benzoxazoles, often starting from phenolic Schiff bases derived from the condensation of a 2-aminophenol and an aldehyde. ijcps.org This method involves an intramolecular C-O bond formation facilitated by an oxidizing agent. A variety of oxidants have been successfully used, including:

Manganese(III) acetate (B1210297)

Lead tetraacetate

Dess-Martin periodinane

Hypervalent iodine reagents innovareacademics.in

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) researchgate.net

In some cases, the cyclization can be achieved electrochemically, providing a green and efficient alternative to chemical oxidants. organic-chemistry.org These protocols are valued for their often mild reaction conditions and the ability to generate the benzoxazole ring in a single oxidative step from a pre-formed intermediate.

Targeted Synthesis of 5-(tert-Butyl)benzoxazole

The direct synthesis of this compound can be achieved by applying the general condensation strategies to a specific starting material: 2-amino-4-tert-butylphenol (B71990).

One common approach involves the condensation of 2-amino-4-tert-butylphenol with a suitable one-carbon synthon. For instance, reaction with an orthoester or formic acid derivative would lead to the desired product.

A specific example of a derivative synthesis is the preparation of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, which involves the condensation of thiophene-2,5-dicarboxylic acid with 5-tert-butyl-o-aminophenol. smolecule.com This reaction is typically carried out at high temperatures in a solvent mixture like trichlorobenzene and toluene, with continuous removal of water to drive the reaction to completion. smolecule.com

Similarly, the synthesis of 2-benzyl-5-(tert-butyl)benzo[d]oxazole has been reported via the reaction of 4-tert-butyl-2-aminophenol with an activated amide in the presence of triflic anhydride (B1165640) and 2-fluoropyridine (B1216828). mdpi.com

Advanced Synthetic Routes for this compound Derivatives

More specialized methods have been developed for the synthesis of complex derivatives of this compound, often employing powerful cyclization agents or unique starting materials.

Polyphosphoric Acid (PPA)-Mediated Cyclization Approaches

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, acting as both a catalyst and a dehydrating agent. researchgate.netbeilstein-journals.org It is particularly effective in promoting the cyclocondensation of 2-aminophenols with carboxylic acids to form benzoxazoles. researchgate.netijpbs.com

For the synthesis of this compound derivatives, this methodology has been successfully applied. For example, 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole can be synthesized by reacting 2,4-diaminophenol (B1205310) with p-tert-butyl benzoic acid in PPA. ijpbs.com The reaction is typically carried out by heating the substrates in PPA, and the product is isolated by pouring the reaction mixture into ice water. researchgate.net Microwave irradiation has also been employed to accelerate these PPA-catalyzed cyclizations. researchgate.net

Reactions Involving 3,5-Di-tert-butyl-1,2-benzoquinone

An interesting and powerful method for the synthesis of 5,7-di-tert-butylbenzoxazole derivatives utilizes 3,5-di-tert-butyl-1,2-benzoquinone as a key reagent. nih.govtandfonline.com This ortho-quinone reacts with primary amines, amino acids, and dipeptides to form the benzoxazole core. nih.gov

The reaction with n-alkyl primary amines proceeds through the formation of a quinone-monoimine intermediate, which then undergoes a sigmatropic shift to form a Schiff's base. This intermediate exists in equilibrium with a benzoxazoline, which is then oxidized by an excess of the benzoquinone to yield the final 2-substituted-5,7-di-tert-butylbenzoxazole. tandfonline.com This method has been used to prepare a series of lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles. nih.gov

An electrochemical approach has also been developed where 3,5-di-tert-butylcatechol (B55391) is oxidized to the corresponding o-benzoquinone in situ. This electrogenerated quinone then reacts with benzylamines to form 2-aryl-5,7-di-tert-butylbenzoxazoles. rsc.orgrsc.org This method offers a greener alternative by avoiding the use of chemical oxidants. rsc.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful and versatile methods for constructing the benzoxazole core, offering pathways that often proceed under milder conditions and with greater functional group tolerance than traditional condensation methods.

Palladium-Catalyzed Synthetic Routes

Palladium catalysis is a cornerstone in modern organic synthesis, enabling the formation of C-N and C-O bonds essential for benzoxazole ring closure. One prominent strategy involves a multicomponent reaction that couples an aryl halide, an isocyanide, and an aminophenol derivative. acs.org This process typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent insertion of an isocyanide, such as tert-butyl isocyanide, forms an intermediate that reacts with the aminophenol. acs.org The final intramolecular cyclization yields the 2-substituted benzoxazole and regenerates the Pd(0) catalyst. acs.org This methodology is advantageous as it can be conducted at atmospheric pressure without the need for toxic gases like carbon monoxide. acs.org

The scope of this reaction is broad, accommodating various aryl halides, including bromides and iodides. acs.org For instance, the coupling of iodobenzene, tert-butylisocyanide, and 2-aminophenol using a PdCl2-dppf catalytic system proceeds efficiently. acs.org

Another advanced application involves the use of palladium complexes with dendronized amine polymers (e.g., EG–G2–Pd) as catalysts. rsc.org These catalysts facilitate the synthesis of benzoxazoles from 2-aminophenol and aldehydes in ethanol (B145695) at moderate temperatures (e.g., 50 °C). rsc.org Key advantages of this system include the use of air as a benign oxidant, the generation of water as the sole byproduct, low catalyst loading, and the ability to recover and reuse the catalyst for multiple cycles with minimal loss in activity. rsc.org Aminocarbonylation methods using palladium catalysts have also been employed to synthesize specific benzoxazole derivatives from 2-aminophenol and vinyl bromides. ijpbs.com

Nickel-Catalyzed C-H Amination Methods

Nickel-catalyzed reactions have emerged as a cost-effective and efficient alternative for the direct functionalization of C-H bonds. A notable application is the direct C-H amination of the benzoxazole ring at the C2 position. researchgate.net This method facilitates the construction of a C-N bond without the need for pre-functionalized substrates, which is a significant step towards atom economy. researchgate.net

A common protocol employs a simple nickel salt, such as Nickel(II) acetate tetrahydrate (Ni(OAc)2·4H2O), as the catalyst in combination with an oxidant. researchgate.netrsc.org Tert-butyl hydroperoxide (TBHP) is frequently used as the oxidant, and an acid additive is often required to promote the reaction. researchgate.net The reaction involves the direct coupling of a benzoxazole with a secondary amine. researchgate.netrsc.org

The reaction conditions have been optimized to achieve moderate to good yields for a variety of substituted 2-aminobenzoxazoles. researchgate.net For example, the reaction of benzoxazole with morpholine (B109124) can be successfully achieved using this catalytic system. rsc.org

| Catalyst | Amine | Oxidant | Additive | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| Ni(OAc)₂·4H₂O | Morpholine | TBHP | C₂H₅CO₂H | CH₃CN | 70 °C | 70% |

| Ni(OAc)₂·4H₂O | Diallylamine | TBHP | C₂H₅CO₂H | CH₃CN | 70 °C | 64% |

More advanced nickel-catalyzed approaches focus on enantioselective C-H functionalization. nsf.gov Using chiral N-heterocyclic carbene (NHC) ligands, nickel(0) catalysts can achieve intermolecular enantioselective C–H alkylation of heteroarenes like benzoxazole under mild conditions, expanding the toolkit for creating chiral benzoxazole derivatives. nsf.gov

Metal-Free Oxidative Condensation Techniques

To circumvent the cost and potential toxicity associated with transition metals, metal-free synthetic routes have been developed. These methods often rely on the use of readily available and environmentally benign oxidants. A prominent metal-free strategy for synthesizing benzoxazoles involves the oxidative condensation of catechols with aldehydes and an ammonia (B1221849) source, typically ammonium (B1175870) acetate (NH4OAc). sci-hub.selookchem.com

In this approach, an oxidant such as sodium periodate (B1199274) (NaIO4) is used to facilitate the reaction under metal- and additive-free conditions. sci-hub.se The reaction is believed to proceed through the initial oxidation of the catechol to an o-quinone or a related reactive intermediate. biolmolchem.com This intermediate then condenses with the aldehyde and ammonium acetate, followed by intramolecular cyclization and aromatization to yield the benzoxazole ring system. sci-hub.sebiolmolchem.com

This method demonstrates excellent functional group tolerance and has been successfully applied to synthesize a variety of benzoxazole derivatives, including those with tert-butyl substituents. For example, the reaction of 4-(tert-butyl)-5-methylbenzene-1,2-diol with benzaldehyde (B42025) and NH4OAc yields the corresponding benzoxazole in 85% yield. sci-hub.se Similarly, 3,5-di-tert-butyl catechol can be effectively converted into the corresponding 5,7-di-tert-butyl-benzoxazole derivative. sci-hub.sebiolmolchem.com Another metal-free approach utilizes iodine in aqueous tert-butyl hydroperoxide for the oxidative amination of the benzoxazole C-H bond, proceeding smoothly at ambient temperature. organic-chemistry.org

Green Chemistry Principles in Benzoxazole Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the design of synthetic routes for benzoxazoles.

Microwave Irradiation and Solvent-Free Conditions

Microwave-assisted organic synthesis (MAOS) has become a key tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. researchgate.netmdpi.com The rapid and uniform heating provided by microwave irradiation can enhance reaction rates and selectivity. mdpi.com

The synthesis of benzoxazoles is particularly amenable to this technique. The condensation of 2-aminophenols with aldehydes can be efficiently carried out under microwave irradiation, often in the absence of a solvent. scienceandtechnology.com.vn For instance, 2,5-disubstituted benzoxazole derivatives have been synthesized in good yields (67-90%) using iodine as an oxidant under solvent-free microwave conditions. scienceandtechnology.com.vn In some cases, a deep eutectic solvent (DES) like [CholineCl][oxalic acid] can be used as a recyclable catalyst, which also efficiently absorbs microwave energy to promote rapid heating. mdpi.com

Solvent-free, or "neat," reaction conditions represent another green chemistry principle, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. rsc.org The synthesis of benzoxazoles via the condensation of 2-aminophenol and aldehydes can be performed under solvent-free conditions using various catalysts, including recyclable ZnO nanoparticles combined with ball-milling, or silica-supported sodium hydrogen sulphate. rsc.orgdoaj.org These methods are often characterized by simple work-up procedures and high efficiency. rsc.orgdoaj.org

Application of Nanocatalysts and Ionic Liquid Catalysts

The development of advanced catalytic systems is central to green synthesis. Nanocatalysts and ionic liquids offer unique advantages in terms of activity, selectivity, and recyclability. researchgate.net

Nanocatalysts: Nanocatalysts are prized for their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and allows for lower catalyst loading. researchgate.net Many nanocatalyst systems are magnetically separable, simplifying their recovery and reuse. For the synthesis of benzoxazoles, magnetic Fe3O4@SiO2-SO3H nanoparticles have been used as a solid acid catalyst for the condensation of 2-aminophenol with aromatic aldehydes under solvent-free conditions at a mild temperature of 50°C. ajchem-a.comajchem-a.com This catalyst can be easily recovered with an external magnet and reused multiple times without a significant drop in activity. ajchem-a.comajchem-a.com Other nanocatalysts, such as copper(II) oxide nanoparticles, have also been used for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org

| Catalyst Type | Specific Catalyst | Reaction | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Nanocatalyst | Fe₃O₄@SiO₂-SO₃H | Condensation of 2-aminophenol and aldehydes | Solvent-free, 50 °C | Magnetically recyclable, high efficiency | ajchem-a.comajchem-a.com |

| Nanocatalyst | ZnO-NPs | Condensation of 2-aminophenol and aldehydes | Solvent-free, ball-milling | Recyclable, environmentally friendly | rsc.org |

| Ionic Liquid | [BDBDIm]Br | Condensation of salicylic (B10762653) acid and 2-amino-4-chlorophenol | Solvent-free, room temperature | Mild conditions, reusable catalyst | tandfonline.com |

| Ionic Liquid | Brønsted acidic ionic liquid gel | Condensation of 2-aminophenol and aldehydes | Solvent-free, 130 °C | Heterogeneous, reusable, high yields | nih.govacs.org |

Ionic Liquid Catalysts: Ionic liquids (ILs) are salts with low melting points that are considered green solvents and catalysts due to their negligible vapor pressure, thermal stability, and tunable properties. rsc.org They can act as both the reaction medium and the catalyst. For benzoxazole synthesis, various ILs have been employed. A Brønsted acidic ionic liquid gel has been shown to be an efficient and recyclable heterogeneous catalyst for the condensation of 2-aminophenol and aldehydes under solvent-free conditions. nih.govacs.org Similarly, a bis-ionic liquid, 3,3'-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium) bromide ([BDBDIm]Br), effectively catalyzes the formation of benzoxazoles at room temperature under solvent-free conditions. tandfonline.com Heteropolyanion-based solid ionic liquids have also been developed as green, recyclable acid catalysts for this transformation. benthamdirect.com The use of these catalysts often results in high yields, simple work-up, and easy recovery and reuse of the catalyst. tandfonline.comnih.gov

Considerations for Synthetic Scalability and Industrial Relevance

The successful transition of a synthetic route from laboratory-scale to industrial production hinges on several critical factors. For this compound and its derivatives, scalability requires a focus on cost-effectiveness, operational simplicity, environmental impact, and process efficiency. Key considerations include the choice of starting materials, the nature of the catalyst, reaction conditions, and the potential for process optimization.

One-pot, multi-component reactions are particularly attractive for industrial applications as they reduce the number of unit operations, minimize waste, and save time and resources. For instance, the synthesis of benzoxazoles has been achieved through a one-pot coupling of catechols, ammonium acetate, and various carbonyl sources like alkenes, alkynes, or ketones. researchgate.netrsc.org The use of an I₂–DMSO catalyst system in a metal-free approach exemplifies a move towards more sustainable and cost-effective industrial processes. researchgate.net

The selection of a catalyst is paramount for large-scale synthesis. Ideal industrial catalysts are efficient, reusable, and environmentally benign. Zirconium tetrachloride (ZrCl₄) has been reported as an effective catalyst for the synthesis of a wide range of benzoxazoles in high yields, with the added benefit of using oxygen as a green oxidant. researchgate.netresearchgate.netscispace.com Similarly, heterogeneous catalysts, such as copper(II) oxide nanoparticles, offer significant advantages for industrial processes because they can be easily recovered and recycled without a significant loss of activity. organic-chemistry.org The development of a reusable Brønsted acidic ionic liquid gel also presents a viable option for solvent-free synthesis, further enhancing the green credentials of the process. acs.orgnih.gov

Process optimization is crucial for maximizing yield and minimizing cost. This involves a systematic study of reaction parameters such as temperature, solvent, and reactant ratios. For the synthesis of 2-benzyl-5-(tert-butyl)benzo[d]oxazole, optimization has shown that dichloromethane (B109758) (DCM) is a superior solvent and the highest yields are achieved at room temperature with a specific reactant ratio. mdpi.com A gram-scale synthesis using this optimized method has been successfully demonstrated. mdpi.com

The table below summarizes various catalytic systems and their relevance to the scalable synthesis of benzoxazole derivatives.

| Catalyst System | Starting Materials | Key Features for Scalability | Yield (%) | Reference |

| ZrCl₄ / O₂ | Catechols, Aldehydes, Ammonium Acetate | Efficient, Uses Oxygen as Oxidant, Large-Scale Amenable | Up to 97 | researchgate.netresearchgate.net |

| I₂–DMSO | Catechols, Ammonium Acetate, Alkenes/Ketones | Metal-Free, One-Pot, Operationally Simple | High | researchgate.netrsc.org |

| Tf₂O / 2-Fluoropyridine | 2-Aminophenols, Tertiary Amides | High Yield, Gram-Scale Demonstrated | Up to 95 | mdpi.com |

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehydes | Solvent-Free, Reusable Catalyst | Up to 98 | acs.orgnih.gov |

| Copper(II) Oxide Nanoparticles | o-Bromoaryl derivatives | Heterogeneous, Recyclable Catalyst, Ligand-Free | Good to Excellent | organic-chemistry.org |

| Polyphosphoric Acid (PPA) | 2,4-diaminophenol, p-tert-butyl benzoic acid | Common Industrial Reagent, High Temperature | Not specified | ijpbs.com |

The development of robust and efficient synthetic methods is critical for the industrial production of compounds like this compound. Research continues to focus on creating greener, more atom-economical, and cost-effective processes that meet the demands of large-scale manufacturing. organic-chemistry.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(tert-Butyl)benzoxazole by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum reveals distinct signals for the aromatic protons of the benzoxazole (B165842) ring system and the aliphatic protons of the tert-butyl group.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the characteristic chemical shifts (δ) are observed. doi.org The proton at position 2 of the benzoxazole ring appears as a singlet at approximately 8.06 ppm. doi.org The aromatic protons on the benzene (B151609) ring appear at distinct chemical shifts due to the influence of the tert-butyl group and the fused oxazole (B20620) ring. Specifically, the proton at position 7 (ortho to the oxygen) and the proton at position 4 (ortho to the nitrogen) show signals around 7.81 ppm (as a doublet, J = 1.6 Hz) and 7.44-7.51 ppm (as a multiplet), respectively. doi.org The proton at position 6 (meta to the tert-butyl group) is also found within the 7.44-7.51 ppm multiplet. doi.org The most upfield signal is a sharp singlet at approximately 1.39 ppm, which integrates to nine protons and is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. doi.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.06 | Singlet (s) | N/A |

| H-7 | 7.81 | Doublet (d) | 1.6 |

| H-4, H-6 | 7.44-7.51 | Multiplet (m) | N/A |

Data sourced from DOI: 10.1039/C8OB01058A. doi.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for each carbon atom, with their chemical shifts influenced by their electronic environment and hybridization.

The carbon atom at position 2 in the oxazole ring (C=N) is highly deshielded and resonates at approximately 152.58 ppm. doi.org The quaternary carbons of the benzene ring fused to the oxazole ring (C-3a and C-7a) and the carbon bearing the tert-butyl group (C-5) show signals at 139.92 ppm, 148.10 ppm, and 147.93 ppm, respectively. doi.org The remaining aromatic carbons (C-4, C-6, and C-7) appear in the range of 110.02 ppm to 123.34 ppm. doi.org The quaternary carbon of the tert-butyl group appears at 34.88 ppm, while the methyl carbons of this group are observed at 31.72 ppm. doi.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 152.58 |

| C-3a | 139.92 |

| C-4 | 110.02 |

| C-5 | 147.93 |

| C-6 | 123.34 |

| C-7 | 116.94 |

| C-7a | 148.10 |

| -C (CH₃)₃ | 34.88 |

Data sourced from DOI: 10.1039/C8OB01058A. doi.org

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which aids in structural confirmation. For the molecular formula C₁₁H₁₃NO, the expected exact mass would be confirmed by high-resolution mass spectrometry (HRMS). The fragmentation pattern typically involves the loss of stable fragments. A common fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical (•CH₃) or the elimination of isobutylene. The benzoxazole ring itself can undergo characteristic cleavages.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

For related benzoxazole derivatives, characteristic IR absorption bands are observed. scispace.comnih.gov These include C-H stretching vibrations from the aromatic and tert-butyl groups (typically in the 2850-3100 cm⁻¹ region), the C=N stretching of the oxazole ring (around 1610-1620 cm⁻¹), and C-O-C stretching vibrations (around 1250 cm⁻¹). scispace.comnih.gov Specifically, studies on 5,7-di-tert-butylbenzoxazole derivatives show strong C-H stretching peaks from 2870 to 2961 cm⁻¹ and a C=N band around 1616 cm⁻¹. nih.gov Raman spectroscopy provides complementary data, particularly for non-polar bonds, and can be used to further analyze the vibrational modes of the heterocyclic and aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy measures the electronic transitions within the molecule, providing information about its chromophore system. The benzoxazole moiety is a known chromophore that absorbs UV light. Studies on various tert-butyl-substituted benzoxazoles show characteristic absorption bands. For instance, 5,7-di-tert-butylbenzoxazole exhibits absorption maxima (λ_max) in ethanol (B145695) at approximately 211, 236, and 275 nm. nih.gov These absorptions are attributed to π→π* transitions within the conjugated benzoxazole system. The substitution pattern on the benzoxazole ring can influence the exact position and intensity of these absorption bands. researchgate.net

X-ray Crystallography for Precise Solid-State Structural Analysis

In this derivative, the 1,3-benzoxazole ring system is observed to be nearly planar. nih.goviucr.org The crystal structure is stabilized by intermolecular interactions, including π-π stacking between the aromatic and heterocyclic rings of adjacent molecules. iucr.org Such studies confirm the planarity of the benzoxazole core, a key structural feature influencing the electronic and photophysical properties of these compounds. nih.gov

Computational and Theoretical Investigations of 5 Tert Butyl Benzoxazole Systems

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of 5-(tert-butyl)benzoxazole. These computational tools allow for a detailed analysis of the molecule's properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of benzoxazole (B165842) derivatives. researchgate.netasrjetsjournal.org For this compound and related structures, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), provide optimized geometries, including bond lengths and angles. researchgate.netuantwerpen.be

Table 1: Calculated Geometric Parameters for a Benzoxazole Derivative Note: This data is for a related benzoxazole derivative and serves as an illustrative example of the types of parameters obtained from DFT calculations.

| Parameter | Value |

|---|---|

| C11-N22 Bond Length (Å) | 1.2990 |

| C13-N22 Bond Length (Å) | 1.3894 |

| C11-O21 Bond Length (Å) | 1.3794 |

| C12-O21 Bond Length (Å) | 1.3713 |

| PhI C-C Bond Length Range (Å) | 1.3876 - 1.4092 |

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic transitions within this compound. researchgate.netdntb.gov.ua The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and prone to chemical reactions. researchgate.net

In benzoxazole derivatives, the HOMO is often localized on the electron-rich benzoxazole ring system, while the LUMO may be distributed across the molecule. researchgate.netresearchgate.net The distribution of these orbitals provides insights into the sites susceptible to electrophilic and nucleophilic attack. Furthermore, the analysis of HOMO and LUMO compositions can reveal the nature of intramolecular charge transfer (ICT) upon electronic excitation. researchgate.netresearchgate.net For instance, in some substituted benzoxazoles, an ICT from the benzene (B151609) fragment to the oxazole (B20620) moiety is observed. researchgate.net

Table 2: HOMO-LUMO Energies and Energy Gap for a Benzoxazole Derivative Note: This data is for a related benzoxazole derivative and illustrates the typical values obtained from FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.2 |

| E(LUMO) | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and simulating their electronic absorption and emission spectra. researchgate.netresearchgate.net For benzoxazole derivatives, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) observed in UV-Vis spectroscopy. researchgate.nettandfonline.com

These calculations have been successfully used to reproduce the experimental absorption and emission spectra of complex benzoxazole-containing molecules like 2,5-bis(5'-tert-butyl-benzoxazol-2'-yl)hydroquinone (DHBO). rsc.org By analyzing the molecular orbitals involved in the electronic transitions, TD-DFT provides a deeper understanding of the nature of the excited states, such as whether they are localized excitations or involve charge transfer. rsc.orgresearcher.life

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uantwerpen.beresearcher.life The MEP map displays regions of different electrostatic potential on the molecular surface. esisresearch.org

In a typical MEP map, regions of negative potential (often colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. esisresearch.org For benzoxazole derivatives, the MEP plots often reveal that the nitrogen atom of the oxazole ring and any carbonyl oxygen atoms present in substituents are regions of high negative potential, making them likely sites for electrophilic interaction. uantwerpen.beesisresearch.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. uantwerpen.beresearcher.life This method allows for the investigation of hyperconjugative interactions and electron delocalization, which contribute to molecular stability. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping of Charge Distribution

Mechanistic Elucidation through Computational Modeling

Computational modeling, particularly using DFT, plays a crucial role in elucidating the mechanisms of chemical reactions involving benzoxazole derivatives. rsc.orgresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. acs.org

For instance, computational studies have been used to investigate the thermal reactions of benzoxazole, revealing the sequence of unimolecular reactions that lead to product formation. acs.org These studies can determine the activation energies for different steps, helping to understand which pathways are kinetically favored. acs.org Although specific mechanistic studies on this compound are not extensively detailed in the provided context, the methodologies applied to other benzoxazoles are directly applicable. rsc.orgresearchgate.net Such computational approaches can provide insights into reactions like cycloadditions, substitutions, and ring-opening processes, offering a level of detail that is often inaccessible through experimental means alone. rsc.orgbeilstein-journals.org

Exploration of Reaction Mechanisms and Transition States

Computational studies have been instrumental in mapping the reaction pathways for the formation of benzoxazole cores. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model the geometries of reactants, intermediates, transition states, and products.

One of the primary mechanisms for benzoxazole synthesis is the oxidative cyclization of Schiff base intermediates. Theoretical investigations of similar systems have probed the viability of different mechanistic pathways. For instance, in the synthesis of benzoxazoles, a proposed pathway involves the reaction of a cyclic hemiaminal tautomer with an oxidizing agent. acs.org Computational modeling can determine the energetics of such pathways.

A key aspect of these studies is the identification and characterization of transition states, which represent the energy maxima along the reaction coordinate. The calculated activation energy (ΔG‡), or reaction barrier, associated with a transition state determines the kinetic feasibility of a particular step. For example, in a proposed concerted reductive elimination mechanism for benzoxazole formation, a transition state (TS-1) was identified with a relatively low reaction barrier of 7.6 kcal mol⁻¹, suggesting this pathway is kinetically favorable. acs.org In contrast, an alternative stepwise pathway was found to have a significantly higher barrier of 18.0 kcal mol⁻¹, making it less likely. acs.org These computational results strongly support a concerted mechanism as the most plausible route for the cyclization process. acs.org

The geometry of the transition state provides further mechanistic details. For TS-1, calculations revealed elongated I–O bonds and specific N–H and O–H bond lengths, indicating that at this point, the reductive elimination is nearly complete while a subsequent hydride transfer is just beginning. acs.org

Data sourced from computational studies on benzoxazole formation. acs.org

Excited State Intramolecular Proton Transfer (ESIPT) Pathways in Derivatives

Derivatives of this compound are often investigated for their unique photophysical properties, particularly Excited State Intramolecular Proton Transfer (ESIPT). ESIPT is a phototautomerization process where a proton is transferred within a molecule upon photoexcitation. researchgate.net This phenomenon is highly sensitive to molecular structure and environment. semanticscholar.org

Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are crucial for studying ESIPT mechanisms. rsc.orgmdpi.com These calculations can map the potential energy surfaces (PES) of both the ground (S0) and first excited (S1) states, revealing the energetic driving forces and barriers for the proton transfer.

For derivatives like 2,5-bis(5′-tert-butyl-benzoxazol-2′-yl)hydroquinone (DHBO), computational studies have explored competitive single and double proton transfer mechanisms. rsc.orgmdpi.com Calculations can identify stable structures on the S1 potential energy surface corresponding to the initial enol* form, the single-proton-transferred keto1* form, and the double-proton-transferred keto2* form. rsc.org The potential energy barriers between these minima on the S1 surface indicate which pathway (simultaneous double transfer or successive single transfers) is more likely. rsc.org

The presence of the electron-donating tert-butyl group has been shown to influence the ESIPT process. Theoretical studies on similar heterocyclic systems indicate that tert-butyl substitution leads to a strengthening of the intramolecular hydrogen bond in the excited state, which can lower the proton transfer barrier. semanticscholar.org In some cases, the ESIPT process for tert-butyl substituted derivatives is predicted to be barrierless. semanticscholar.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals that upon excitation, electron density decreases on the hydroxyl oxygen (the proton donor), facilitating the proton transfer. semanticscholar.org

Simulation and Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for simulating and predicting the spectroscopic properties of molecules, which is vital for interpreting experimental data. For this compound and its derivatives, methods like DFT and TD-DFT are used to calculate various spectroscopic signatures.

Vibrational spectra (FT-IR and Raman) can be simulated by calculating the harmonic vibrational frequencies. These theoretical frequencies are often scaled to improve agreement with experimental results. For instance, in a computational study of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, vibrational frequencies were calculated using the Gaussian09 software package, and the potential energy distribution (PED) was analyzed to make precise vibrational assignments. researchgate.net Similarly, for 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, a related compound, the C-C(CH3)3 stretching modes were predicted theoretically and compared with experimental IR and Raman spectra. researchgate.net

Electronic absorption and emission spectra (UV-Vis and fluorescence) are predicted using TD-DFT calculations. researchgate.nettandfonline.com These calculations can determine the vertical excitation energies, which correspond to the absorption maxima (λ_max). For 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (B33073) (BTBB), a derivative containing the 5-tert-butyl-benzoxazole moiety, TD-DFT calculations have been used to compute the electronic absorption spectra in various solvents, showing good agreement with experimental findings. researchgate.nettandfonline.com

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. For a derivative of this compound, the ¹H NMR chemical shifts were calculated and found to be in good agreement with experimental values. researchgate.net

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a this compound Derivative

| Spectroscopic Data | Experimental Value (cm⁻¹) | Theoretical Value (cm⁻¹) |

|---|---|---|

| C=N Stretching (IR) | 1240 | 1237, 1229 |

| C=O Deformation (IR) | 561 | 651, 563 |

| C-O-C Stretching (IR) | 1044 | 1182, 1045 |

Data for 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole. researchgate.net

Quantification of Thermodynamic Parameters and Molecular Stability

Theoretical calculations are extensively used to determine the thermodynamic properties of molecules, providing insights into their stability and reaction energetics. For derivatives of this compound, computational studies have quantified key thermodynamic parameters.

Standard enthalpies of formation (ΔfH°), combustion (ΔcH°), entropies (S°), and Gibbs free energies (G°) can be calculated using various ab initio and DFT methods. diva-portal.orgmdpi.com For organoplatinum(II) complexes containing a 5,7-di-tert-butyl-benzoxazole ligand, a detailed computational study was performed to quantify thermodynamic parameters (ΔH°, ΔS°, ΔG°), which helped in understanding the stability of different isomers and was in notable agreement with experimental data. diva-portal.org

Molecular stability can also be assessed through other computational analyses. Natural Bond Orbital (NBO) analysis is a technique used to study hyper-conjugative interactions and charge delocalization, which are key factors contributing to molecular stability. researchgate.net For 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, NBO analysis was used to analyze the stability arising from these electronic effects. researchgate.net

The HOMO-LUMO energy gap is another important parameter related to molecular stability and reactivity. A larger HOMO-LUMO gap implies higher stability. Computational studies on benzoxazole derivatives calculate these frontier molecular orbital energies to assess how different substituents affect the molecule's stability and electronic properties. researchgate.net

Table 3: Calculated Thermodynamic Parameters for Isomerization of a Benzoxazole Complex

| Parameter | Value |

|---|---|

| ΔH° (kJ/mol) | Quantified |

| ΔS° (J/mol·K) | Quantified |

| ΔG° (kJ/mol) | Quantified |

Data from a study on organoplatinum(II) complexes with a 5,7-di-tert-butyl-benzoxazole ligand. diva-portal.org

Computational Exploration of Specific Molecular Interactions (Excluding Biological Contexts)

Computational methods allow for the detailed exploration of non-covalent interactions that govern molecular aggregation and crystal packing, excluding biological contexts. These interactions are crucial for understanding the solid-state properties of materials based on this compound.

In the solid state, molecules like 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) are influenced by various intermolecular forces. Crystallographic studies combined with computational analysis can identify and characterize these interactions. For BBT, weak C–H···π and π–π intermolecular interactions have been observed. acs.org Computational modeling can quantify the strength and geometric preferences of these interactions.

Intramolecular interactions are also amenable to computational study. The strengthening of intramolecular hydrogen bonds, particularly in the context of ESIPT, is a key area of investigation. semanticscholar.org Calculations can quantify the hydrogen bond energy and track changes in bond lengths and angles upon electronic excitation. rsc.org

Furthermore, NBO analysis can provide detailed insights into intramolecular charge transfer and the delocalization of electron density between different parts of a molecule, which can be considered a form of molecular interaction. researchgate.net The steric effects introduced by the bulky tert-butyl group are another important aspect. The tert-butyl group can influence the planarity of the molecule and hinder certain intermolecular approaches, which can be modeled and quantified through computational geometry optimization and molecular dynamics simulations.

Advanced Materials Science and Optoelectronic Applications

Integration in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices

Derivatives of 5-(tert-butyl)benzoxazole have been successfully integrated into organic light-emitting diodes (OLEDs) and other optoelectronic devices, where they contribute to improved performance and efficiency. For instance, 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT), a prominent derivative, is recognized for its bright blue fluorescence under UV light, a valuable characteristic for OLED applications. The benzoxazole (B165842) core itself is known to exhibit blue fluorescence, and derivatives have been incorporated into OLEDs as electron-transport layers, achieving notable external quantum efficiencies. These compounds are also used in the fabrication of photonic devices like lasers and waveguides, which are essential for telecommunications and data transfer. chemimpex.com

The intrinsic fluorescent properties of this compound derivatives are a key factor in their application in optoelectronics. The benzoxazole core provides a foundation for blue fluorescence, with emission wavelengths typically in the 420–450 nm range and a quantum yield of approximately 0.45. The introduction of different functional groups allows for the modulation of these properties. For example, substituting the benzoxazole core with electron-withdrawing groups can lead to a red-shift in the emission spectrum.

Research on 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BTBB) has demonstrated its high fluorescence quantum yield, which is a critical parameter for its use as a scintillator and in liquid laser dyes. researchgate.net The photophysics of a related compound, 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), have been extensively studied, revealing high absolute quantum yields of 0.60 or greater, irrespective of solvent polarity or whether it is in solution or embedded in polymeric films. researchgate.netacs.org The primary pathway for fluorescence quenching in BBT was identified as intersystem crossing to the triplet state, with negligible deactivation through internal conversion. researchgate.netacs.org

The quantum yield of benzoxazole derivatives can be significantly influenced by their molecular structure. For instance, stilbene-based dyes incorporating benzoxazole substituents with shorter butyl groups have been shown to exhibit much higher quantum yields. mdpi.com Furthermore, boron complexes of benzoxazole derivatives have demonstrated high fluorescence quantum yields, with some reaching up to 0.98, showcasing their potential as materials for OLEDs and lasers. nih.gov

Table 1: Photophysical Properties of Selected this compound Derivatives

| Compound | Emission Wavelength (nm) | Quantum Yield (Φ) | Key Features |

|---|---|---|---|

| 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole | 420-450 | ~0.45 | Blue fluorescence, used in OLED electron-transport layers. |

| 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) | 380-520 | ≥ 0.60 | High fluorescence, stable in various media. researchgate.netresearchgate.netacs.org |

| Boron-benzoxazole complexes | Varies (blue to red-orange) | Up to 0.98 | Tunable emissions, high quantum yields. nih.gov |

The incorporation of tert-butyl groups into the benzoxazole structure plays a crucial role in enhancing the material's processability and photostability. These bulky groups improve solubility in common organic solvents and can increase the solubility of the resulting polymers. acs.orgresearchgate.net This enhanced solubility is advantageous for the fabrication of devices using solution-based processing techniques. acs.org

The tert-butyl groups also contribute to improved thermal stability and photostability. By creating steric hindrance, they can reduce intermolecular interactions and π-π stacking, which in turn enhances the stability of the material. This is particularly important for applications in engineering plastics where processing occurs at high temperatures. In the context of polyimides, the introduction of tert-butyl groups has been shown to improve processability and transparency by inhibiting charge-transfer complexes. researchgate.net

The concept of rational design is central to the development of this compound-based materials with tailored optical properties for specific applications. nih.gov By systematically modifying the molecular structure, researchers can fine-tune the emission color, quantum yield, and other photophysical characteristics. researchgate.net

For example, the introduction of different substituents on the benzoxazole ring can lead to predictable shifts in the emission spectrum. The synthesis of various stilbene-based dyes with benzoxazole substituents has demonstrated that the length and isomerism of alkyl substituents significantly impact fluorescence properties. mdpi.com Furthermore, the creation of boron complexes with benzoxazole ligands has proven to be an effective strategy for achieving tunable emissions across the visible spectrum and high quantum yields. nih.gov This ability to rationally design and synthesize molecules with specific optical properties is a key driver for their application in advanced optoelectronic devices. nih.gov

Influence of tert-Butyl Groups on Material Processability and Photostability

Development of Smart Materials and Sensors

The unique photophysical properties of this compound derivatives also make them promising candidates for the development of "smart" materials and sensors that respond to external stimuli.

Mechanochromic luminescence (MCL) is a phenomenon where a material changes its luminescent properties in response to mechanical force. nih.gov This property is highly desirable for applications in pressure sensing, data recording, and security features. nih.gov While the broader class of benzoxazole derivatives has shown promise in this area, specific research on this compound is still emerging. The general principle involves the disruption of intermolecular interactions and molecular packing upon the application of mechanical stress, leading to a change in the emission color. researchgate.net For instance, some D-A type π-conjugated molecules containing benzoxazole have exhibited MFC behavior. researchgate.net

Beyond mechanical force, researchers are exploring the design of this compound derivatives that exhibit luminescent responses to other stimuli, such as changes in solvent polarity or temperature. This stimuli-responsive behavior is often linked to intramolecular charge transfer (ICT) processes within the molecule. researchgate.net The development of such materials could lead to new types of chemical sensors and environmental probes. chemimpex.com For example, phenothiazine-based benzoxazole derivatives have been shown to exhibit emission wavelengths that are strongly affected by solvent polarity, indicating ICT transitions. researchgate.net

Exploration of Mechanochromic Luminescence (MCL)

Application as Optical Brightening Agents in Industrial Materials

The compound 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole), a derivative of this compound, is a high-performance optical brightening agent (OBA), also known as a fluorescent whitening agent (FWA). mpi.euspecialchem.com Marketed under names like Tinopal® OB and Optical Brightener OB (FBA 184), this substance is crucial in various industries for enhancing the visual whiteness of materials. specialchem.comobachemical.comraytopoba.com Optical brighteners function by absorbing invisible ultraviolet (UV) radiation and re-emitting it as visible blue light. mpi.eufishersci.pt This process of fluorescence effectively masks any inherent yellowish cast in substrates, resulting in a brighter, fresher appearance. mpi.eu

This particular benzoxazole derivative is a high molecular weight compound belonging to the thiophenediyl benzoxazole class. specialchem.com It is characterized by its excellent heat resistance, good light fastness, low volatility, and brilliant bluish cast. specialchem.comobachemical.com These properties make it especially effective for the optical brightening of polymers during high-temperature processing stages. mpi.euspecialchem.com It is widely used in a variety of polymer substrates, including engineering plastics like polyesters, polycarbonate, and polyamides, as well as thermoplastic polyurethane, polyvinylchloride (PVC), styrene (B11656) homo- and copolymers, and polyolefins. specialchem.comraytopoba.com Beyond plastics, its applications extend to synthetic leather, lacquers, paints, coatings, and printing inks. mpi.euspecialchem.comfishersci.pt

The compound appears as a light yellow or greenish-yellow powder and is soluble in many organic solvents such as acetone (B3395972) and toluene, but insoluble in water. obachemical.comfishersci.ptsmolecule.com This solubility profile ensures good compatibility and distribution within various organic substrates. specialchem.com

Table 1: Properties of Optical Brightener OB

| Property | Value/Description | Source(s) |

|---|---|---|

| Chemical Name | 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) | mpi.euspecialchem.com |

| Synonyms | Optical Brightener OB, FBA 184, Tinopal® OB, Uvitex OB | specialchem.comobachemical.comraytopoba.com |

| CAS Number | 7128-64-5 | specialchem.comobachemical.com |

| Molecular Formula | C₂₆H₂₆N₂O₂S | obachemical.com |

| Molecular Weight | 430.56 g/mol | |

| Appearance | Light yellow to green powder | obachemical.comsmolecule.com |

| Melting Point | 199-202.2 °C | obachemical.com |

| Max Absorption | 375 nm (in ethanol) | obachemical.com |

| Max Emission | 435 nm (in ethanol) | obachemical.com |

| Primary Function | Absorbs UV light and re-emits it as visible blue light to enhance whiteness. | mpi.eufishersci.pt |

| Key Applications | Plastics (PVC, PE, PP, PS, ABS), polyesters, paints, coatings, inks, synthetic leather. | specialchem.comobachemical.comraytopoba.com |

Role as Photoinitiators in Polymerization Reactions

Beyond its function as a brightener, 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) serves as a high-performance photoinitiator in polymerization reactions. researchgate.net Photoinitiators are compounds that, upon absorbing light, generate reactive species which in turn initiate polymerization. nih.gov The excellent near-UV-visible absorption and outstanding fluorescent properties of BBT make it highly effective in this role. researchgate.net

Research has demonstrated that fluorescent brighteners like BBT can be used as efficient photoinitiators for polymerization when irradiated with sources like light-emitting diodes (LEDs). researchgate.net These compounds absorb light in the 340-450 nm range and emit fluorescence in the visible spectrum. researchgate.net Their effectiveness is particularly notable when used in combination with a co-initiator, such as a diaryliodonium salt. researchgate.net This combination creates a highly efficient photosensitive system. researchgate.net

The ability of BBT to initiate photopolymerization is valuable for producing coatings, adhesives, and inks where light is used to cure the material. Studies have shown that employing BBT as a photoinitiator can lead to significant improvements in polymerization rates and the quality of the final cured products. This brightener-initiated photopolymerization can also effectively overcome oxygen inhibition, which is a common problem in radical polymerization, even when using low-intensity light sources. researchgate.net The underlying photochemical mechanisms for this activity have been investigated using techniques such as electron-spin resonance-spin trapping and cyclic voltammetry. researchgate.net

Table 2: Mentioned Compounds

| Compound Name | CAS Number | Role/Context |

|---|---|---|

| This compound | 908011-92-7 | Core chemical structure. |

| 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 | Optical Brightening Agent, Photoinitiator. specialchem.comresearchgate.net |

| 2-Benzyl-5-(tert-butyl)benzo[d]oxazole | 205343-98-8 | A related benzoxazole derivative. mdpi.com |

Future Research Directions and Perspectives

Innovation in Synthetic Methodologies for Enhanced Efficiency

The synthesis of 2-substituted benzoxazoles is a field of continuous development. Traditional methods often involve the cyclization of 2-aminophenols with various precursors like benzoic acids or aldehydes. mdpi.comindexcopernicus.com However, future research is increasingly focused on methodologies that offer higher efficiency, better yields, and improved environmental compatibility.

One promising direction is the development of one-pot synthesis protocols. For instance, a method involving the reaction of 2-amino-4,6-di-tert-butylphenol (B167885) with appropriate aldehydes has been used to create a series of 2-aryl-5,7-di-tert-butylbenzoxazoles. researchgate.net Further innovation is seen in the use of triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) to promote the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols. mdpi.com This method has proven effective for synthesizing derivatives like 2-Benzyl-5-(tert-butyl)benzo[d]oxazole with good yields. mdpi.com

Moreover, "green chemistry" approaches are becoming central to synthetic innovation. An electrochemical method for synthesizing 2-aryl-5,7-di-tert-butylbenzoxazoles has been demonstrated. sci-hub.se This process involves the electrochemical oxidation of 3,5-di-tert-butylcatechol (B55391) in the presence of benzylamines, using water as a solvent and avoiding toxic reagents or catalysts. sci-hub.se Such eco-friendly methods that reduce energy consumption and environmental pollution, like using vacuum distillation to lower boiling points and improve recovery of solvents like trichlorobenzene, represent a significant leap forward. google.com Future work will likely refine these methods to broaden their substrate scope and improve yields for a wider range of 5-(tert-butyl)benzoxazole derivatives.

Deeper Insights from Advanced Computational Simulations of Excited States

Understanding the behavior of molecules in their excited states is crucial for developing new optical and electronic materials. Advanced computational simulations, particularly those using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are invaluable tools for this purpose. dntb.gov.uaresearchgate.net These theoretical studies allow researchers to predict and interpret the photophysical properties of complex molecules, providing a direct link between structure and function. researchgate.net

For derivatives of this compound, such as 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BTBB or BBT), computational studies have been instrumental. researchgate.nettandfonline.com DFT calculations can optimize the ground state geometry, while TD-DFT can predict electronic absorption and emission spectra. researchgate.net These simulations provide deep insights into the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and how their energy levels influence the molecule's optical properties. researchgate.net

Future research will leverage these computational tools to explore the dynamics of excited states in greater detail. nih.gov For example, simulations can elucidate the mechanisms of phenomena like excited-state intramolecular proton-transfer (ESIPT), which is critical for applications such as UV-stabilizers and laser dyes. scispace.com By simulating how substitutions on the benzoxazole (B165842) ring affect the electronic structure and excited-state dynamics, researchers can understand charge redistribution upon electronic excitation and predict how a molecule will behave in different environments, such as various solvents or within a polymer matrix. dntb.gov.uascispace.comresearchgate.net This predictive power is essential for designing molecules with tailored photophysical characteristics. nih.gov

Rational Design of High-Performance Optoelectronic Materials

The unique photophysical properties of this compound derivatives make them prime candidates for use in high-performance optoelectronic materials. chemimpex.comcymitquimica.com The rational design of these materials involves strategically modifying the molecular structure to achieve desired characteristics like high fluorescence quantum yields, thermal stability, and specific emission wavelengths. mdpi.com

A prominent example is 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), a fluorescent brightener that exhibits bright blue fluorescence under UV light. sigmaaldrich.com The tert-butyl groups play a crucial role; they enhance solubility in organic solvents and polymers and provide steric hindrance that can prevent aggregation, which often quenches fluorescence. chemimpex.com This makes BBT highly effective in applications such as plastics, coatings, and organic light-emitting diodes (OLEDs). smolecule.comquinoline-thiophene.com Its ability to absorb UV light and re-emit it in the visible spectrum is key to its function as an optical brightener. smolecule.com

Future design strategies will focus on fine-tuning these properties. By combining the this compound moiety with different aromatic cores, researchers can create novel materials for advanced applications. cymitquimica.com For instance, derivatives are being explored for use in organic field-effect transistors (OFETs) and as fluorescent probes for sensors. chemimpex.comcymitquimica.comquinoline-thiophene.com The goal is to develop materials with optimized charge transport capabilities, high luminous efficiency, and enhanced color purity for next-generation displays and flexible electronic devices. quinoline-thiophene.com Theoretical studies on iridium(III) complexes containing benzoxazole derivatives, for example, aim to create efficient phosphorescent emitters for OLEDs by tuning their electronic structures. dntb.gov.ua

Interdisciplinary Research Synergies and Emerging Applications

The advancement of materials based on this compound is inherently an interdisciplinary endeavor, requiring collaboration between chemists, physicists, materials scientists, and biologists. chemistryjournal.net Chemists focus on designing and synthesizing novel derivatives, while physicists and materials scientists characterize their optical and electronic properties and integrate them into devices like OLEDs and sensors. chemistryjournal.netquinoline-thiophene.com

This synergy is paving the way for a host of emerging applications. Beyond established uses in optical brighteners, these compounds are being investigated for roles in biomedical imaging and as fluorescent probes. smolecule.com The strong fluorescence and stability of molecules like BBT make them suitable for labeling and visualizing biomolecules, offering tools to study cellular processes. smolecule.com There is also potential in creating highly sensitive fluorescent sensors for detecting environmental pollutants or specific biological markers. chemimpex.com

Furthermore, the fundamental principles of controlling molecular structure to dictate function are being applied to the design of complex molecular systems. Research into bis(benzoxazole)-based overcrowded alkenes, for example, explores their dynamic behavior and photochemical isomerization, which is analogous to the function of molecular motors. nih.gov This opens up long-term possibilities for using this compound derivatives as components in sophisticated molecular machinery capable of performing specific tasks. nih.gov The convergence of synthetic chemistry, computational modeling, and materials science will continue to unlock new and unforeseen applications for this versatile chemical scaffold. chemistryjournal.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(tert-butyl)benzoxazole derivatives?

- Answer : A three-step synthesis approach is widely used. For example, derivatives are synthesized via palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen), followed by reduction with Fe powder in NH₄Cl/ethanol, and deprotection using HCl/MeOH. Key reagents include Pd₂(dba)₃, BINAP, and tert-butyl carbamate intermediates . For sulfonamide derivatives, nucleophilic substitution with 4-substituted phenylsulfonamides is employed, validated by ¹H-NMR, ¹³C-NMR, and mass spectrometry .

Q. How are structural and purity analyses conducted for this compound derivatives?

- Answer : Characterization relies on spectroscopic techniques:

- ¹H/¹³C-NMR : Confirms substitution patterns and tert-butyl group integration (δ ~1.3 ppm for tert-butyl protons) .

- Mass spectrometry : Detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Ensures >95% purity, particularly for derivatives intended for biological testing .

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound derivatives?

- Answer : Minimum Inhibitory Concentration (MIC) assays are standard. Compounds are tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to reference antibiotics like ampicillin. Derivatives with sulfonamide groups show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How do computational methods like DFT and molecular dynamics (MD) simulations contribute to understanding the reactivity of this compound derivatives?

- Answer :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and Fukui indices to identify nucleophilic/electrophilic sites. For example, the tert-butyl group stabilizes the benzoxazole core by steric hindrance, reducing reactivity at the 5-position .

- MD simulations : Model interactions with biological targets (e.g., DNA or enzymes) and assess stability in aqueous environments. Simulations of 5-(4-nitrophenyl)acetamido derivatives reveal stable binding to bacterial topoisomerase II .

Q. What strategies optimize the selectivity of this compound derivatives for α7 nicotinic acetylcholine receptors (nAChRs) over 5-HT₃ receptors?

- Answer : Structure-Activity Relationship (SAR) studies highlight that substituents at the 5- or 6-position of the benzoxazole ring (e.g., halogens, small alkyl groups) enhance α7 nAChR affinity. For instance, 4-azabenzoxazole derivatives exhibit 20-fold selectivity over 5-HT₃ due to steric and electronic complementarity with the receptor’s hydrophobic pocket .

Q. How do electrochemical methods enable C–H phosphonation of this compound under silver catalysis?

- Answer : Silver(I) mediates the reaction between dialkyl-H-phosphonates and benzoxazole under mild electrochemical conditions. The mechanism involves:

Oxidation of (EtO)₂P(O)Ag to generate a phosphonyl radical.

Radical addition to the benzoxazole ring.

Deprotonation and electron transfer to yield the phosphonated product. This method avoids harsh oxidants and achieves >80% yields .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how are they resolved?

- Answer : Discrepancies in anticancer activity (e.g., variable IC₅₀ values across cell lines) arise from differences in substitution patterns. For example, 2-(4-tert-butylphenyl) derivatives show potent activity against breast cancer (MCF-7) but not lung cancer (A549). Resolution involves comparative SAR studies and ADME profiling to identify bioavailability and metabolic stability factors .

Methodological Tables

Table 1 : Key spectroscopic data for this compound derivatives

| Derivative | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | MS ([M+H]⁺) |

|---|---|---|---|

| 2-(4-tert-butylphenyl) | 1.35 (s, 9H, t-Bu) | 34.5 (t-Bu C), 150.2 (C=N) | 267.33 |

| 5-(4-nitrophenyl)acetamido | 8.15 (d, 2H, Ar-H) | 167.8 (C=O) | 395.12 |

Table 2 : Biological activity comparison of selected derivatives

| Derivative | MIC (μg/mL) | IC₅₀ (μM, MCF-7) | α7 nAChR Ki (nM) |

|---|---|---|---|

| 2-(4-tert-butylphenyl) | 6.25 | 12.4 | 450 |

| 5-(4-methylpiperazinyl) | 3.12 | N/A | 28 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.